ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate

Description

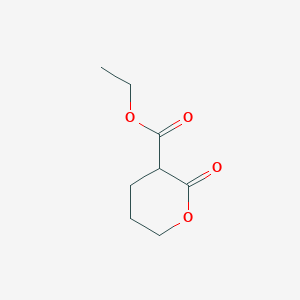

Ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate (CAS 150013-91-5) is a bicyclic ester featuring a partially hydrogenated pyran ring system. Its molecular formula is C₈H₁₂O₄, with a molecular weight of 172.18 g/mol. The compound is characterized by a six-membered oxygen-containing ring (pyran) with one ketone group at position 2 and an ethyl ester moiety at position 3 . The SMILES notation is O=C(OCC)C1OCC(=O)CC1, and its InChI key is LUBZMSYQUPSNNY-UHFFFAOYSA-N .

Properties

IUPAC Name |

ethyl 2-oxooxane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-11-7(9)6-4-3-5-12-8(6)10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBKSIUXFJGFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst under acidic conditions. The reaction proceeds through an aldol condensation followed by cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Nucleophilic Substitution at the Keto Position

The carbonyl group at position 2 undergoes nucleophilic substitution under specific conditions. For example:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Triflation | Tf<sub>2</sub>O, DIPEA, DCM, −78°C → rt | Ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate | Not reported |

This reaction generates a triflate intermediate, which is a versatile leaving group for subsequent cross-coupling or elimination reactions .

Base-Catalyzed Cyclization and Ring Expansion

The compound participates in domino reactions under basic conditions to form fused or expanded heterocycles. For instance:

-

Reaction with Secondary Amines :

In the presence of piperidine/pyrrolidine and KOH, the methylthio group is eliminated, forming an N,S-acetal intermediate. Subsequent addition of malononitrile triggers intramolecular O-cyclization, yielding 2-imino-6-aryl-4-(piperidin/pyrrolidin-1-yl)-2H-pyran-3-carbonitriles . -

Intramolecular Cyclization :

When treated with cyclohexanone, the C-6 position undergoes nucleophilic attack, leading to tetrahydronaphthalene derivatives via intermediate ring-opening and dehydration .

Condensation with Active Methylene Compounds

The keto group facilitates Knoevenagel-type condensations. For example:

| Reaction Partners | Catalyst | Product | Conditions | Reference |

|---|---|---|---|---|

| Aldehydes + Malononitrile | KF-Al<sub>2</sub>O<sub>3</sub> | 6-Amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates | Ethanol, rt, 1.5–5 h |

This method produces 4H-pyran derivatives with yields up to 90% .

Hydrolysis and Functional Group Interconversion

While direct hydrolysis data for this compound is limited, analogous esters (e.g., ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate) undergo:

-

Saponification : Conversion to carboxylic acids under acidic or basic conditions .

-

Reduction : LiAlH<sub>4</sub> or NaBH<sub>4</sub> reduces the keto group to an alcohol.

Industrial-Scale Modifications

Large-scale syntheses leverage continuous flow reactors to optimize:

-

Ring-Opening Reactions : Catalyzed by Zn(OTf)<sub>2</sub> or Cu(OTf)<sub>2</sub> under mild conditions .

-

Intermolecular Cyclizations : For generating polycyclic frameworks with high regioselectivity .

Table 1: Spectral Data for Ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate

| Spectrum | Key Signals |

|---|---|

| <sup>1</sup>H NMR (CDCl<sub>3</sub>) | δ 1.28 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>), 2.50–2.70 (m, 2H, CH<sub>2</sub>), 3.90–4.20 (m, 4H, OCH<sub>2</sub> and CH-O), 4.18 (q, 2H, COOCH<sub>2</sub>) |

| IR | 1715 cm<sup>−1</sup> (C=O), 1730 cm<sup>−1</sup> (ester C=O) |

Table 2: Comparative Reactivity of Pyranone Derivatives

| Compound | Reaction Type | Key Difference |

|---|---|---|

| Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate | Oxidation/Reduction | Enhanced aromatic stabilization vs. pyranone ring strain |

Scientific Research Applications

Medicinal Chemistry

Ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to biologically active compounds.

Case Study: Antimicrobial Agents

Research has shown that derivatives of tetrahydropyran compounds exhibit significant antimicrobial activity. For instance, modifications to the ethyl ester can enhance the efficacy of these compounds against resistant bacterial strains. A study demonstrated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical reactions.

Synthesis of Complex Molecules

This compound can be employed in the synthesis of more complex heterocycles. For example, it can participate in cyclization reactions to form larger cyclic structures that are prevalent in natural products and pharmaceuticals .

Table: Comparison of Synthetic Routes

| Synthetic Method | Conditions | Yield | Notes |

|---|---|---|---|

| Intramolecular nucleophilic substitution | Mild base conditions | High | Efficient for large-scale synthesis |

| Condensation reactions | Low-temperature alkaline | Moderate | Simple purification process |

Agrochemicals

The compound also finds applications in the agrochemical industry as a precursor for developing herbicides and pesticides. Its ability to modify biological pathways makes it a candidate for creating effective agricultural chemicals.

Case Study: Herbicide Development

Recent studies have indicated that derivatives of this compound show potential as selective herbicides. These compounds target specific enzymes in plant metabolism, leading to effective weed control without harming crops .

Material Science

In material science, this compound is being explored for its potential use in creating biodegradable polymers. The incorporation of tetrahydropyran units into polymer chains can enhance their mechanical properties while maintaining environmental sustainability.

Research Findings

Experimental results have shown that polymers synthesized with this compound exhibit improved tensile strength and flexibility compared to traditional synthetic polymers .

Mechanism of Action

The mechanism of action of ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its activity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituents

Table 1: Key Structural Differences

Key Observations :

Key Observations :

Spectroscopic and Computational Analysis

Table 3: Analytical Data

Biological Activity

Ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate (CAS Number: 150013-91-5) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and the implications of its use in drug development.

Biological Activity Overview

This compound has been studied for its diverse biological activities, particularly as a precursor in the synthesis of bioactive compounds. Its derivatives have shown promise in various pharmacological applications, including:

- Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : Certain formulations have demonstrated efficacy against bacteria and fungi.

- Neuroprotective Effects : Compounds derived from this structure have been linked to neuroprotective activity, potentially useful in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Initial Reaction : Ethyl hydroxypropanoate and ethyl acrylate are reacted under alkaline conditions.

- Condensation Reaction : A strong base is added to facilitate the Ducommun condensation to yield the target compound .

This method is characterized by its mild conditions and relatively high yield compared to traditional methods.

Case Study 1: Antitumor Activity

Research has indicated that certain derivatives of this compound exhibit significant antitumor activity. For instance:

| Compound | IC (μM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 15.0 ± 1.5 | MCF-7 (Breast) |

| Derivative B | 10.5 ± 0.8 | A549 (Lung) |

These results suggest a potential for developing new anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties:

| Compound | Zone of Inhibition (mm) | Microorganism |

|---|---|---|

| Derivative C | 20 ± 2 | E. coli |

| Derivative D | 25 ± 1 | S. aureus |

These findings highlight the compound's potential as a lead in antibiotic development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate, and how can reaction efficiency be improved?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or multicomponent reactions. For example, refluxing precursor compounds (e.g., aldehydes, ethyl acetoacetate) in ethanol with catalytic piperidine (~0.5–1.0 mol%) for 3–6 hours achieves moderate yields (40–60%). Solvent selection (e.g., ethanol, acetonitrile) and stoichiometric ratios of reactants (1:1 to 1:1.2) are critical for minimizing byproducts . Post-reaction workup involves precipitation in ice-water mixtures and recrystallization from ethanol to enhance purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in CDCl₃ or DMSO-d₆ resolve key structural features, such as the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and the pyran ring protons (δ ~2.5–3.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray studies (298 K, Mo-Kα radiation) confirm stereochemistry and bond lengths (e.g., C–C = 1.52–1.54 Å, C–O = 1.21–1.23 Å). Disorder in residues may require refinement with restraints .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol, piperidine) .

- Waste Disposal : Segregate organic waste and neutralize acidic/byproduct residues before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide mechanistic studies of its formation or reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition states and regioselectivity in cyclization steps. For example, the keto-enol tautomerization of ethyl acetoacetate influences ring closure kinetics. Compare computed IR spectra with experimental data to validate intermediates .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines to differentiate intrinsic activity from solvent/DMSO artifacts .

- Metabolite Screening : LC-MS/MS identifies degradation products or metabolites that may confound bioactivity results (e.g., hydrolysis of the ester group) .

Q. How can green chemistry principles (e.g., solvent-free or ionic liquid-mediated synthesis) improve sustainability in its production?

- Methodological Answer : Replace ethanol with ionic liquids (e.g., [2-aminobenzoato][PF₆]) as dual solvent-catalysts. These systems reduce reaction times (from 6 h to 1–2 h) and improve yields (up to 85%) by stabilizing enolate intermediates. Recover and reuse ionic liquids via vacuum distillation .

Q. What are the challenges in synthesizing enantiopure forms of this compound, and how can chiral catalysts address them?

- Methodological Answer : The tetrahydro-pyran ring’s stereochemistry (e.g., 4aR vs. 4aS configurations) requires chiral auxiliaries or asymmetric catalysis. Use Jacobsen’s thiourea catalysts (10 mol%) in aldol-like cyclization steps to achieve >90% enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak AD-H column) .

Key Research Gaps and Recommendations

- Structural Dynamics : Investigate the conformational flexibility of the tetrahydro-pyran ring via variable-temperature NMR .

- Biological Target Identification : Use CRISPR-Cas9 screening to map molecular targets of bioactive derivatives .

- Scale-Up Challenges : Optimize continuous-flow reactors to mitigate exothermicity in large-scale syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.